2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine
Description
2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine (CAS: 876717-38-3) is a tertiary amine featuring a 3-methylpiperidine ring linked to a propan-2-amine moiety. Its molecular weight is 170.30 g/mol, and it is classified under amino acid derivatives and pharmaceutical intermediates . The compound’s structure combines a lipophilic piperidine ring with a polar amine group, making it a versatile scaffold for drug discovery. It is synthesized via nucleophilic substitution or reductive amination routes, with purity levels exceeding 97% in commercial batches .
Properties
IUPAC Name |
2-methyl-1-(3-methylpiperidin-1-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-5-4-6-12(7-9)8-10(2,3)11/h9H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXLSDHBHSJGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C)(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine typically involves the reaction of 3-methylpiperidine with 2-bromo-2-methylpropane under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine
- Structural Difference : A seven-membered oxazepane ring with an oxygen atom.
- ~2.0 for the piperidine analogue) .
Analogues with Aromatic Substituents
2-Methyl-1-(naphthalen-1-yl)propan-2-amine
2-Methyl-1-(m-tolyl)propan-2-amine
- Structural Difference : A methyl-substituted phenyl group.
- Impact : Moderate lipophilicity (logP ~2.8) balances solubility and membrane permeability, making it suitable for central nervous system targets .
Analogues with Modified Amine Groups
N-Isopropyl-1-(4-methoxyphenoxy)propan-2-amine
1-Cyclopropylmethanamine Derivatives
- Structural Difference : Cyclopropane ring adjacent to the amine.
- Impact : Cyclic substituents enhance conformational rigidity, improving HIF-1 inhibitory activity (IC₅₀ ~0.5 µM vs. ~1.2 µM for propan-2-amine). However, increased logP (~3.0) and lower aqueous solubility limit in vivo utility .
Comparative Physicochemical and Pharmacological Data
| Compound Name | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) | Key Biological Activity |
|---|---|---|---|---|
| 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine | 170.30 | ~2.0 | 1.5 | Under investigation |
| 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | 169.27 | ~1.5 | 3.2 | Serotonin receptor modulation |
| 2-Methyl-1-(naphthalen-1-yl)propan-2-amine | 199.29 | ~3.5 | <0.1 | Dopamine reuptake inhibition |
| 1-Cyclopropylmethanamine (HIF-1 inhibitor) | 142.20 | ~3.0 | 0.8 | HIF-1 IC₅₀ = 0.5 µM |
Biological Activity
2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine, a compound classified as a secondary amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The molecular structure of 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine includes a piperidine ring and a branched alkyl chain, which contribute to its biological properties. It is structurally similar to other piperidine derivatives that have shown significant pharmacological effects.
Molecular Formula
- Molecular Formula : CHN
Research indicates that compounds with similar structures often interact with neurotransmitter systems in the central nervous system (CNS). The proposed mechanisms include:
- Modulation of Neurotransmitter Release : The compound may act as an inhibitor or modulator at specific receptor sites, influencing the release and uptake of neurotransmitters such as serotonin and norepinephrine.
- Anthelmintic Activity : Preliminary studies suggest that this compound exhibits significant anthelmintic activity against various parasitic worms, indicating potential use in treating parasitic infections.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine. Key findings include:
| Study Type | Findings |
|---|---|
| Anthelmintic Activity | Effective against Ancylostoma ceylanicum |
| Neurotransmitter Interaction | Potential affinity for serotonin and norepinephrine receptors |
Case Studies
A notable study investigated the compound's effect on cancer cell lines. The results indicated that derivatives with similar piperidine structures showed varying degrees of cytotoxicity against human lung cancer (A549) and ovarian cancer (SKOV3) cells. The presence of the piperidine moiety was correlated with enhanced anticancer activity compared to other structural analogs .
Therapeutic Applications
Given its biological activity, 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine may have potential applications in:
- CNS Disorders : As a modulator of neurotransmitter systems, it could be explored for conditions like depression or anxiety.
- Parasitic Infections : Its anthelmintic properties suggest potential use in treating infections caused by parasitic worms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
